A Technical Guide to tert-Butyl 2-(aminooxy)acetate: Properties, Reactivity, and Applications in Bioconjugation
A Technical Guide to tert-Butyl 2-(aminooxy)acetate: Properties, Reactivity, and Applications in Bioconjugation
Executive Summary
tert-Butyl 2-(aminooxy)acetate is a bifunctional chemical reagent of significant interest to researchers in drug development, chemical biology, and materials science. Its structure uniquely combines a nucleophilic aminooxy group with a sterically hindered tert-butyl ester. This configuration allows for a two-stage reactivity profile: the aminooxy moiety facilitates highly selective covalent bond formation with carbonyl compounds (aldehydes and ketones) via oxime ligation, while the tert-butyl ester serves as a robust, acid-labile protecting group for the carboxylic acid. These features make it an invaluable linker for conjugating biomolecules, creating advanced drug delivery systems like Antibody-Drug Conjugates (ADCs), and functionalizing surfaces and polymers. This guide provides a detailed examination of its chemical properties, core reactivity, and established protocols for its application.
Physicochemical Properties
The utility of tert-Butyl 2-(aminooxy)acetate in complex synthetic environments begins with its fundamental physical and chemical characteristics. These properties dictate its solubility, stability, and handling requirements.
2.1 Identification
2.2 Physical and Chemical Data
The key physicochemical data for tert-Butyl 2-(aminooxy)acetate are summarized in the table below. The compound is typically supplied as a liquid with purity levels of 98% or higher.[3][6]
| Property | Value | Source |
| Physical Form | Colorless to Yellow Liquid | [6] |
| Boiling Point | 210 °C | [1] |
| Density | 1.042 g/cm³ | [1] |
| Flash Point | 77 °C | [1] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |
| LogP | 0.2184 | [3] |
Core Chemical Reactivity: The Mechanistic Basis of its Utility
The functionality of tert-Butyl 2-(aminooxy)acetate is rooted in the distinct and orthogonal reactivity of its two primary functional groups.
3.1 The Nucleophilic Aminooxy Moiety and Oxime Ligation The terminal aminooxy group (H₂N-O–) is the cornerstone of this reagent's utility in bioconjugation. It acts as a potent nucleophile that reacts specifically and efficiently with electrophilic carbonyl groups, namely aldehydes and ketones, to form a highly stable oxime ether bond.[7][8][9] This reaction, known as oxime ligation, is classified as a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions without interfering with or being affected by the vast majority of biological functional groups.[7][8] This high degree of chemoselectivity is critical for its use in complex biological systems.[8] The reaction is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-5.5) to accelerate the formation of the oxime bond.[7][8]
3.2 The tert-Butyl Ester Protecting Group The carboxylic acid is masked as a tert-butyl (tBu) ester. This group serves two primary purposes:
-
Inertness: It prevents the carboxylate from engaging in unwanted side reactions, such as amide bond formation when used in peptide synthesis or other coupling reactions.[10]
-
Orthogonal Deprotection: The tBu group is exceptionally stable under neutral and basic conditions but can be cleanly and efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] This allows for the selective unmasking of the carboxylic acid at a desired stage of the synthesis, which can then be used for subsequent conjugation steps.
Applications in Research and Drug Development
The unique reactivity of tert-Butyl 2-(aminooxy)acetate makes it a versatile tool for creating complex molecular architectures.
4.1 Bioconjugation and Chemical Ligation This reagent is a fundamental building block for conjugating diverse molecular entities.[11][12] It can link peptides to polymers, attach signaling molecules to surfaces, or create probes for studying protein-glycan interactions.[8][11] The PEGylated derivatives of aminooxy acetate are particularly valuable in drug delivery, as the PEG spacer enhances solubility and pharmacokinetic properties.[]
4.2 Development of Antibody-Drug Conjugates (ADCs) In the field of oncology, ADCs represent a major therapeutic modality. tert-Butyl 2-(aminooxy)acetate serves as a critical component of the linker technology connecting a cytotoxic drug to a monoclonal antibody. The workflow involves introducing a carbonyl group onto the antibody, conjugating an aminooxy-functionalized drug, and then potentially modifying the linker further.
Experimental Protocols & Handling
5.1 Storage and Handling To maintain its integrity, tert-Butyl 2-(aminooxy)acetate should be stored at 2-8°C under an inert atmosphere of nitrogen or argon and protected from light.[3] The material is typically shipped in cold packs to preserve stability during transit.[6]
5.2 Protocol: General Procedure for Oxime Ligation This protocol provides a self-validating system for conjugating an aldehyde-containing biomolecule with tert-Butyl 2-(aminooxy)acetate.
-
Preparation of Reagents:
-
Dissolve the aldehyde-functionalized substrate (e.g., a protein) in a suitable aqueous buffer (e.g., 100 mM sodium acetate, pH 4.7).
-
Prepare a stock solution of tert-Butyl 2-(aminooxy)acetate (e.g., 100 mM in DMSO or water).
-
Prepare a fresh stock solution of aniline catalyst (e.g., 200 mM in DMSO).
-
-
Reaction Setup:
-
To the buffered solution of the substrate, add tert-Butyl 2-(aminooxy)acetate to a final concentration of 5-10 molar equivalents relative to the substrate.
-
Add the aniline catalyst to a final concentration of 10-20 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 2-12 hours. The progress can be monitored by analytical techniques such as LC-MS to confirm the mass shift corresponding to the addition of the linker.
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method for the substrate, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
-
Validation:
-
Confirm the successful conjugation and purity of the final product by LC-MS and/or SDS-PAGE analysis.
-
5.3 Protocol: Deprotection of the tert-Butyl Ester This procedure describes the removal of the tert-butyl group to reveal the free carboxylic acid.
-
Reaction Setup:
-
Lyophilize or evaporate the solvent from the purified oxime-linked conjugate to dryness.
-
Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
-
Deprotection:
-
Add the cold cleavage cocktail to the dried conjugate and incubate on ice for 1-2 hours.
-
-
Work-up:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash to remove residual scavengers.
-
-
Validation:
-
Dry the final product under vacuum and confirm complete deprotection by mass spectrometry, observing the mass loss corresponding to the tert-butyl group (56 Da).
-
Safety and Hazard Information
tert-Butyl 2-(aminooxy)acetate is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[6]
| Hazard Category | GHS Pictogram | Code | Description |
| Flammability | Flame (GHS02) | H225 | Highly flammable liquid and vapor |
| Acute Toxicity (Oral) | Exclamation Mark (GHS07) | H302 | Harmful if swallowed |
| Signal Word | Danger |
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated fume hood.[14]
Conclusion
tert-Butyl 2-(aminooxy)acetate is a powerful and versatile bifunctional linker. Its reliable and chemoselective oxime ligation chemistry, combined with a robust and orthogonally-cleavable protecting group, provides researchers and drug developers with a precise tool for constructing complex, functional molecular conjugates. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in applications ranging from fundamental biological research to the development of next-generation therapeutics.
References
Sources
- 1. Tert-butyl 2-(aMinooxy)acetate | 56834-02-7 [amp.chemicalbook.com]
- 2. Tert-butyl 2-(aMinooxy)acetate | 56834-02-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-Butyl 2-(aminooxy)acetate | 56834-02-7 [sigmaaldrich.com]
- 5. 56834-02-7|tert-Butyl 2-(aminooxy)acetate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 2-(aminooxy)acetate | 56834-02-7 [sigmaaldrich.com]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Buy tert-Butyl 2-(aminooxy)acetate | 56834-02-7 [smolecule.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. fishersci.com [fishersci.com]
